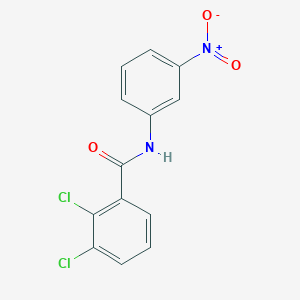
N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide, also known as FPhB, is a chemical compound that has been studied extensively for its potential use in scientific research. FPhB is a derivative of the popular drug, fenofibrate, and has been shown to exhibit a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide involves its interaction with PPARα. N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide acts as an agonist for PPARα, binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. This activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has been shown to have a range of interesting biochemical and physiological effects. In addition to its effects on lipid metabolism, N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has been shown to have anti-inflammatory effects, antioxidant effects, and anti-cancer effects. N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide in lab experiments is its specificity for PPARα. Unlike other compounds that activate multiple PPAR subtypes, N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide specifically activates PPARα, making it a valuable tool for studying the specific effects of PPARα activation. However, one limitation of using N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide in lab experiments is its relatively short half-life. This can make it difficult to maintain consistent levels of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide in cell culture or animal models.
Direcciones Futuras
There are many potential future directions for research involving N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide. One area of research involves the development of new treatments for metabolic disorders, such as obesity and diabetes, using N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide as a tool for studying the mechanisms of lipid metabolism. Another area of research involves the use of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide as a potential anti-cancer agent, due to its ability to induce apoptosis in cancer cells. Additionally, there is potential for the development of new drugs based on the structure of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide, which could have even more potent effects on lipid metabolism and other physiological processes.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide involves the reaction of 2-fluorobenzoyl chloride and 4-phenylbutyric acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide. This synthesis method has been optimized to produce high yields of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide with minimal impurities.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide as a tool for studying lipid metabolism. N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism. This activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in lipogenesis. This makes N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide a valuable tool for studying the mechanisms of lipid metabolism and the development of new treatments for metabolic disorders.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-8-4-5-9-14(13)18-16(20)11-10-15(19)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZCCLODDJKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-oxo-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5715729.png)
![1-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5715745.png)
![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)propanamide](/img/structure/B5715749.png)

![1-{[(2-methoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5715761.png)


![2-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5715771.png)



![3-[(2-methyl-1-naphthyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5715801.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)
